molecular formula C12H18N2O4 B14908953 tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate

tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate

Cat. No.: B14908953
M. Wt: 254.28 g/mol
InChI Key: WGIWDUJRFFRCNG-UHFFFAOYSA-N
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Description

tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a tert-butyl carbamate group linked to an ethyl chain, which is further connected via an amide bond to a furan-2-ylmethyl moiety. This compound is typically synthesized via the Ugi multicomponent reaction, a method known for generating structurally diverse bis-amide intermediates . Its structural complexity, combining a heteroaromatic furan ring and dual amide functionalities, makes it valuable in medicinal chemistry for drug discovery and as a precursor for bioactive molecules. The compound’s purity and yield are often optimized using parallel synthesis techniques, with average yields reported in the range of 60-75% under standard conditions .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl N-[2-(furan-2-ylmethylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8-10(15)13-7-9-5-4-6-17-9/h4-6H,7-8H2,1-3H3,(H,13,15)(H,14,16)

InChI Key

WGIWDUJRFFRCNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=CO1

Origin of Product

United States

Preparation Methods

Catalytic Reductive Amination

  • Reagents : Furfural, ammonia (NH₃), hydrogen gas (H₂), and a heterogeneous catalyst (e.g., Ru/Nb₂O₅ or Rh/Al₂O₃).
  • Conditions :
    • Temperature: 70–90°C
    • Pressure: 2–4 MPa H₂
    • Solvent: Water or ethanol
  • Yield : 85–95%
  • Mechanism : Furfural reacts with ammonia to form an imine intermediate, which is subsequently hydrogenated to the primary amine.

Boc Protection of Glycine

Boc protection of glycine’s α-amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions.

Standard Procedure

  • Reagents : Glycine, Boc anhydride, sodium hydroxide (NaOH).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF)/water (1:1)
    • Temperature: 0°C → room temperature
    • Time: 12–24 hours
  • Yield : 90–95%
  • Product : Boc-Glycine (tert-butyl (2-amino-2-oxoethyl)carbamate).

Amide Bond Formation: Coupling Boc-Glycine with Furan-2-ylmethylamine

The critical step involves activating Boc-Glycine’s carboxylic acid for nucleophilic attack by furan-2-ylmethylamine. Carbodiimide-based coupling agents are widely employed.

EDC/HOBt-Mediated Coupling

  • Reagents :
    • Boc-Glycine, furan-2-ylmethylamine
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)
    • Base: N,N-Diisopropylethylamine (DIPEA)
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Time: 12–24 hours
  • Work-up :
    • Extraction with ethyl acetate
    • Purification via silica gel chromatography (hexane/ethyl acetate)
  • Yield : 70–85%

Alternative Methods

Method Reagents/Conditions Advantages Limitations
DCC/DMAP Dicyclohexylcarbodiimide (DCC), DMAP High reactivity Byproduct (DCU) removal challenges
Mixed Anhydride Isobutyl chloroformate, N-methylmorpholine Scalability Low-temperature requirements (-15°C)

Optimization and Challenges

Solubility Considerations

  • Boc-Glycine exhibits limited solubility in DCM; DMF is preferred for homogeneous reactions.
  • Furan-2-ylmethylamine is hygroscopic and requires anhydrous conditions to prevent hydrolysis.

Byproduct Mitigation

  • Excess EDC (1.2–1.5 equivalents) ensures complete activation of the carboxylic acid.
  • HOBt suppresses racemization and enhances coupling efficiency.

Analytical Validation

  • ¹H NMR (CDCl₃):
    • δ 1.44 (s, 9H, Boc CH₃), 3.40–3.60 (m, 2H, CH₂ adjacent to amide), 4.10–4.30 (m, 2H, furan-CH₂), 6.30–7.40 (m, 3H, furan-H).
  • MS (ESI+) : m/z 255.1 [M+H]⁺ (calculated for C₁₂H₁₈N₂O₄).

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time and improve yield consistency.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂-Ni) enable reuse for ≥5 cycles without activity loss.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, alcohols, amines, and various substituted furan derivatives. These products are of interest in medicinal chemistry and materials science .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions. The furan ring can mimic certain biological substrates, making it useful in the design of enzyme inhibitors and activators .

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound in drug discovery .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that further modulate biological pathways .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Furan vs. Fluorinated Aromatic Rings : The furan ring in the target compound provides moderate electron-richness and planarity, whereas analogs with fluorinated aryl groups (e.g., in ) exhibit enhanced electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets.
  • Adamantane vs. Alkyl Chains : Adamantane derivatives () introduce extreme rigidity and lipophilicity, favoring blood-brain barrier penetration. In contrast, long alkyl chains (e.g., C18 in ) enhance membrane permeability but reduce aqueous solubility.

Challenges and Opportunities

  • Solubility Limitations: Hydrophobic analogs (e.g., ) face formulation challenges, necessitating prodrug strategies or nanocarriers.
  • Stereochemical Complexity : Benzo[b][1,4]diazepin derivatives () require enantioselective synthesis to avoid racemization, increasing production costs.
  • Thermal Stability : The target compound’s solid-state stability (m.p. 110–112°C ) contrasts with gummy oils (), impacting storage and handling.

Biological Activity

tert-Butyl (2-((furan-2-ylmethyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with carbamate precursors. The process can be summarized as follows:

  • Starting Materials :
    • Furan-2-carboxaldehyde
    • tert-butyl carbamate
    • Amino acids or amines as coupling agents
  • Reaction Conditions :
    • Conducted under inert atmosphere (N₂)
    • Solvent: Dichloromethane or similar
    • Temperature control to maintain reaction efficacy
  • Purification :
    • The product is purified using column chromatography, yielding a clear oil or solid depending on the specific conditions employed.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, revealing:

  • Inhibition of DNA Gyrase : Compounds were found to inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.012 to 0.040 μM for potent derivatives .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cell Line Studies : In vitro assays against human cancer cell lines demonstrated significant cytotoxic effects, with IC50 values often below 10 μM. The presence of specific functional groups, such as furan and carbamate moieties, is believed to enhance biological activity .

Cytotoxicity Assessment

Cytotoxicity studies reveal that certain derivatives maintain low toxicity profiles:

CompoundCell Line TestedIC50 (μM)CC50 (μM)
F8Vero Cells21.28>100
F8-B22MDCK Cells1.55>100

These results indicate a favorable therapeutic index for further development .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial potency of various furan-containing carbamates against Staphylococcus aureus and Escherichia coli. The findings suggested that while some compounds displayed strong inhibition against bacterial growth, others exhibited resistance mechanisms attributed to efflux pumps .

Case Study 2: Anticancer Research

In another investigation, a series of furan-based compounds were synthesized and tested against multiple cancer cell lines, including HepG2 and A431. The results indicated that specific structural modifications led to enhanced anticancer activity, with some derivatives outperforming standard chemotherapeutics like doxorubicin in terms of efficacy .

Q & A

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can they be optimized for reproducibility?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves coupling reactions between activated carbonyl intermediates and amine-containing substrates. For example, describes a protocol where tert-butyl carbamates are synthesized via ethanol-mediated reactions with para-toluenesulfonic acid at 60°C, followed by cooling and filtration . Key optimization factors include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, ethanol) improve reaction homogeneity.
  • Temperature control : Elevated temperatures (e.g., 60°C) enhance reaction rates but require precise cooling to isolate crystalline products.
  • Acid catalysis : para-Toluenesulfonic acid facilitates carbamate formation by stabilizing intermediates.

Q. Which analytical techniques are critical for confirming the structural integrity of tert-butyl carbamate derivatives?

Methodological Answer: Structural confirmation relies on complementary techniques:

  • High-Resolution Mass Spectrometry (HRMS) : validates molecular formulas (e.g., C18H26N2O4) with <1 ppm mass accuracy .
  • NMR spectroscopy : highlights the use of 2D NMR (e.g., ¹H-¹³C HSQC) to resolve stereochemistry in carbamate derivatives, particularly for furan-containing substituents .
  • X-ray crystallography : While not directly cited, analogous studies () use single-crystal diffraction to confirm hydrogen-bonding patterns in carbamate crystals .

Q. What purification strategies are effective for tert-butyl carbamate intermediates?

Methodological Answer: Purification methods depend on solubility and stability:

  • Recrystallization : Ethanol/water mixtures () yield high-purity crystalline products .
  • Chromatography : Reverse-phase HPLC () separates carbamates with polar functional groups (e.g., hydroxyl or amide moieties) .
  • Acid-base extraction : tert-Butyl carbamates are stable under mild acidic conditions, enabling selective isolation from reaction mixtures (, TFA deprotection step) .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-2-ylmethyl group influence reactivity in downstream functionalization?

Methodological Answer: The furan ring’s electron-rich aromatic system can direct electrophilic substitutions or participate in hydrogen bonding. demonstrates that furan-containing carbamates like Boc-SJ047 act as ligands in molecular docking studies, where the furan oxygen forms critical hydrogen bonds with protein targets (e.g., ferritin binding pockets) . Computational modeling (e.g., DFT calculations) is recommended to predict regioselectivity in reactions involving the furan moiety.

Q. What experimental approaches resolve contradictions in reported synthetic yields for tert-butyl carbamates?

Methodological Answer: Yield discrepancies often arise from:

  • Moisture sensitivity : tert-Butyl carbamates are prone to hydrolysis; emphasizes anhydrous conditions (e.g., CH2Cl2/TFA) for Boc-deprotection to prevent side reactions .
  • Catalyst variability : notes that palladium catalysts (e.g., Pd(dba)₂) improve coupling efficiency in carbamate syntheses but require strict air-free protocols .
  • Scalability : Pilot-scale reactions () show reduced yields due to inefficient heat transfer; microfluidic reactors may mitigate this .

Q. How can stability studies under acidic/basic conditions inform the design of tert-butyl carbamate prodrugs?

Methodological Answer: and highlight the acid-labile nature of tert-butyl carbamates, which undergo cleavage in TFA/CH2Cl2 mixtures (room temperature, 1 hour) . To design pH-sensitive prodrugs:

  • Kinetic studies : Monitor degradation rates via HPLC under simulated physiological conditions (pH 1–7.4).
  • Stabilizing modifications : Introduce electron-withdrawing groups (e.g., fluorine, ) to enhance stability in acidic environments .

Q. What role do hydrogen-bonding interactions play in the crystallographic packing of tert-butyl carbamates?

Methodological Answer: and reveal that carbamates form intermolecular N–H···O hydrogen bonds, creating layered or helical crystal architectures . For furan-containing derivatives:

  • Furan oxygen participation : The furan oxygen can act as a hydrogen-bond acceptor, influencing solubility and melting points.
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates hydrogen-bond strength with thermal stability.

Key Research Gaps

  • Limited data on enantiomeric resolution of furan-containing carbamates.
  • Mechanistic studies on furan-mediated catalytic cycles (e.g., Pd-catalyzed couplings) are underreported.

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